Trilaurin

Catalog No.
S545865
CAS No.
538-24-9
M.F
C39H74O6
M. Wt
639.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilaurin

CAS Number

538-24-9

Product Name

Trilaurin

IUPAC Name

2,3-di(dodecanoyloxy)propyl dodecanoate

Molecular Formula

C39H74O6

Molecular Weight

639.0 g/mol

InChI

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3

InChI Key

VMPHSYLJUKZBJJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

Trilaurin; Glyceryl tridodecanoate; NSC 4061; 1,2,3-Tridodecanoylglycerol; Tridodecanoin; Trilauroylglycerol; Glycerol trilaurate, Glyceryl trilaurate.

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Description

The exact mass of the compound Trilaurin is 638.5485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of dodecanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Internal Standard in Analytical Techniques

Trilaurin's well-defined chemical structure and predictable behavior make it a valuable internal standard in analytical techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) []. An internal standard is a known substance added to a sample undergoing analysis. By comparing the behavior of the trilaurin to the unknown components, researchers can accurately determine the retention times (TLC) or retention volumes (GC) of the target molecules, aiding in their identification and quantification [].

Studying Lipid Digestion and Absorption

Due to its similarity to dietary fats, trilaurin is used as a model substrate to study lipid digestion and absorption processes in the gut []. Researchers can track the breakdown and uptake of trilaurin by simulating digestive processes in vitro (in a test tube) or in vivo (using animal models) []. This helps understand how the body absorbs dietary fats and how various factors might influence this process.

Trilaurin, also known as glycerol trilaurate or 1,2,3-trilauroyl glycerol, is a triglyceride formed from the esterification of glycerol with three molecules of lauric acid (dodecanoic acid). Its chemical formula is C39H74O6C_{39}H_{74}O_6 and it has a molecular weight of 639.00 g/mol. Trilaurin appears as a white to yellowish solid or a viscous liquid and is primarily used in cosmetic formulations due to its emollient properties and ability to enhance skin penetration of active ingredients .

Trilaurin's mechanism of action depends on the specific application.

  • Drug Delivery: Trilaurin can be used as a carrier for lipophilic drugs. The slow hydrolysis rate allows for sustained release of the drug in the body.
  • Cosmetics: It may act as an emollient or lubricant due to its ability to form a protective film on the skin.
Typical of triglycerides, including hydrolysis, transesterification, and oxidation. Hydrolysis can occur in the presence of water and enzymes, breaking down trilaurin into glycerol and free fatty acids. Transesterification reactions may involve the exchange of lauric acid with other fatty acids or alcohols, while oxidation can lead to rancidity if not properly stabilized .

Trilaurin exhibits several biological activities, particularly in dermatological applications. Studies have shown that it acts as an occlusive agent, helping to retain moisture in the skin. Clinical tests indicate that trilaurin does not cause skin irritation when applied at concentrations up to 36.3% . Furthermore, it has been found to inhibit the formation of neoplasms in certain animal models, suggesting potential anticancer properties .

The synthesis of trilaurin typically involves the following steps:

  • Esterification: Glycerol is reacted with lauric acid under controlled conditions (e.g., heat and vacuum) to promote ester bond formation.
  • Catalysis: Acid or enzyme catalysts may be used to enhance the reaction rate and yield.
  • Purification: The crude product is purified through methods such as distillation or chromatography to obtain pure trilaurin.

This process can be carried out in batch or continuous systems depending on the scale of production .

Trilaurin is widely utilized in various industries:

  • Cosmetics: Used as a skin-conditioning agent and emollient in creams and lotions.
  • Pharmaceuticals: Acts as a carrier for drug delivery systems due to its ability to enhance skin absorption.
  • Food Industry: Occasionally used as an emulsifier or stabilizer in food products .

Research on trilaurin's interactions has highlighted its role in enhancing the bioavailability of certain drugs when used as a vehicle in topical formulations. It has been shown to increase the penetration of drugs through the skin barrier, making it valuable in transdermal drug delivery systems . Additionally, studies indicate that trilaurin does not exhibit significant toxicity at normal usage levels, making it a safe option for cosmetic applications .

Trilaurin belongs to a class of compounds known as glyceryl triesters or triglycerides. Here are some similar compounds along with their unique characteristics:

Compound NameChemical StructureUnique Features
TricaprylinC24H48O6Derived from caprylic acid; often used for its quick absorption properties.
TrioleinC57H104O6Composed of oleic acid; known for its liquid state at room temperature and dietary applications.
TristearinC57H110O6Composed of stearic acid; solid at room temperature and used in food and cosmetics for stability.
TricaprinC21H42O6Derived from capric acid; known for its emulsifying properties in food products.

Trilaurin's uniqueness lies in its specific fatty acid composition (three lauric acid chains), which contributes to its distinctive physical properties and biological activities compared to other triglycerides like triolein or tristearin .

Trilaurin exists as a solid crystalline compound at room temperature [1] [2] [3]. The compound presents as white to light yellow powder or crystals [1] [2] [3], with a characteristic appearance typical of saturated triglycerides. Under standard conditions, trilaurin maintains its solid state due to the regular packing arrangement of its three identical lauric acid chains attached to the glycerol backbone [4] [5].

Thermodynamic Properties

Melting and Boiling Points

The melting point of trilaurin has been consistently reported across multiple sources as 45-47°C, with the most frequently cited value being 46.5°C [5] [6] [2] [7] [8]. This relatively low melting point among triglycerides is attributed to the medium chain length of the constituent lauric acid (C12:0) fatty acids.

The boiling point of trilaurin has been determined to be 643.3±22.0°C at 760 mmHg [5] [9]. Additional estimates suggest values around 591.55°C under standard atmospheric pressure conditions [6] [7]. These high boiling points reflect the substantial molecular weight (639 g/mol) and extensive intermolecular van der Waals forces present in the triglyceride structure.

Heat Capacity and Enthalpy

The specific heat capacity of trilaurin has been measured at 2.05-2.06 J/(g·K) at room temperature [10]. This value is consistent with other saturated triglycerides and demonstrates the linear relationship between heat capacity and carbon chain length in the triglyceride series. The heat capacity increases with molecular size due to the greater number of vibrational modes available in longer-chain molecules.

An important thermodynamic parameter for trilaurin is the enthalpy change (ΔU) associated with phase transitions, which has been calculated as 86.7 kJ/mol [11]. This substantial energy requirement reflects the significant reorganization of molecular packing during phase transformations.

Phase Transitions

Trilaurin exhibits polymorphic behavior characteristic of triglycerides, existing in three primary crystalline forms: α (alpha), β' (beta-prime), and β (beta) [10] [12] [13]. The α form represents the least stable, most disordered arrangement, while the β form constitutes the most stable, highly ordered crystalline structure.

The phase transition temperature from solid to liquid occurs at 319 K (46°C) [12], which corresponds closely to the reported melting point. During cooling processes, trilaurin typically crystallizes initially in the metastable α or β' forms before transforming to the stable β form through solid-state polymorphic transitions [10] [13].

Thermal degradation of trilaurin begins at approximately 150°C in air atmosphere [10], indicating good thermal stability below this temperature. This degradation temperature increases with molecular weight in the triglyceride series, suggesting that longer-chain triglycerides possess enhanced thermal stability.

Surface and Interfacial Properties

Trilaurin demonstrates significant surface activity when present at interfaces. At oil-water interfaces, triglycerides like trilaurin contribute to interfacial tension reduction [14]. The presence of trilaurin in lipid systems affects the surface pressure-area isotherms, with the compound showing characteristic behavior in monolayer studies [14].

The thermal conductivity of trilaurin has been measured at 0.16 W/(m·K) [10], which is typical for organic compounds and reflects the limited heat transfer capabilities of the crystalline triglyceride structure. This low thermal conductivity is characteristic of lipid materials and influences their behavior in thermal energy storage applications.

Solubility Parameters

Trilaurin exhibits limited water solubility, being essentially insoluble to slightly soluble in aqueous media [4] [1]. This hydrophobic character is expected given the extensive hydrocarbon chain content and the absence of ionizable groups in the molecule.

In ethanol, trilaurin shows slight solubility with reported values of approximately 1 mg/ml [6] [7]. The compound demonstrates better solubility in ethyl acetate, where it forms almost transparent solutions [3]. Trilaurin is readily soluble in chloroform and diethyl ether [3], reflecting its compatibility with non-polar and weakly polar organic solvents.

The partition coefficient (LogP) has been estimated at 15.10-15.70 [5] [15], indicating extremely high lipophilicity and preference for organic phases over aqueous environments.

Spectroscopic Characteristics

Infrared Spectroscopy

Trilaurin exhibits characteristic FTIR absorption bands that are diagnostic for triglyceride structures [16] [17]. The carbonyl (C=O) stretch appears at approximately 1735 cm⁻¹, representing the ester linkages connecting the fatty acid chains to the glycerol backbone.

The methylene (CH₂) stretching vibrations occur at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) [16] [17], reflecting the extensive aliphatic chain content. The CH₂ bending mode appears around 1460 cm⁻¹ [16] [17], providing additional structural confirmation.

Nuclear Magnetic Resonance

¹H NMR spectroscopy in deuterated chloroform reveals multiple characteristic peaks spanning 0.8-4.2 ppm [18]. The glycerol protons typically appear in the 4.1-4.3 ppm region, while the fatty acid methyl groups resonate around 0.9 ppm. The extensive methylene envelope dominates the 1.2-1.6 ppm region.

¹³C NMR spectroscopy confirms the expected carbon framework structure [19], with distinct signals for the carbonyl carbons, glycerol carbons, and the various methylene and methyl carbons of the lauric acid chains.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) analysis shows a base peak at 183 m/z representing 99.99% relative intensity [20] [21]. This fragment corresponds to the loss of fatty acid chains and represents a characteristic fragmentation pattern for triglycerides.

Liquid chromatography-mass spectrometry (LC-MS) reveals the molecular ion peak at 677.5 m/z [20] [21], which corresponds to the protonated molecular ion [M+H]⁺, providing confirmation of the molecular weight.

Crystallization Behavior

Trilaurin exhibits complex crystallization behavior influenced by cooling rates and thermal history [13] [22]. During rapid cooling, the compound preferentially forms the metastable β' polymorph [13]. However, under slower cooling conditions or during thermal annealing, transformation to the stable β form occurs [10] [13].

The crystal growth kinetics of trilaurin are influenced by external conditions including temperature gradients, pressure, and the presence of other lipid components [22] [23]. In binary and ternary triglyceride mixtures, trilaurin can exhibit eutectic behavior with immiscible phase separation [22].

Polymorphic transformations in trilaurin typically follow the sequence: α → β' → β, with each transition involving reorganization of the molecular packing arrangement [10] [13]. The crystallization tendency decreases with increasing fatty acid chain length, making trilaurin more readily crystallizable than longer-chain triglycerides [24].

The density of trilaurin varies between 0.9-0.97 g/cm³ depending on temperature and polymorphic form [5] [2]. The refractive index has been estimated at 1.44 [6] [7], consistent with typical lipid materials.

For storage considerations, trilaurin should be maintained at -20°C in freezer conditions [6] [1] [7] to prevent degradation and maintain stability. The compound demonstrates a flash point of 253.5±22.4°C [5], indicating relatively safe handling characteristics under normal laboratory conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

15.4

Hydrogen Bond Acceptor Count

6

Exact Mass

638.54854008 g/mol

Monoisotopic Mass

638.54854008 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7FP2Z3RVUV

Other CAS

538-24-9

Wikipedia

Trilaurin

Use Classification

Cosmetics -> Skin conditioning; Viscosity controlling; Emollient; Solvent

General Manufacturing Information

Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Christophersen PC, Zhang L, Müllertz A, Nielsen HM, Yang M, Mu H. Solid lipid particles for oral delivery of peptide and protein drugs II--the digestion of trilaurin protects desmopressin from proteolytic degradation. Pharm Res. 2014 Sep;31(9):2420-8. doi: 10.1007/s11095-014-1337-z. Epub 2014 Mar 13. PubMed PMID: 24623481.
2: Xu W, Lim SJ, Lee MK. Cellular uptake and antitumour activity of paclitaxel incorporated into trilaurin-based solid lipid nanoparticles in ovarian cancer. J Microencapsul. 2013;30(8):755-61. doi: 10.3109/02652048.2013.788083. Epub 2013 Apr 17. PubMed PMID: 23594306.
3: Fontagné S, Corraze G, Bergot P. Tricaproin, tricaprin and trilaurin are utilized more efficiently than tricaprylin by carp (Cyprinus carpio L.) larvae. J Nutr. 2000 Aug;130(8):2009-15. PubMed PMID: 10917917.
4: Sreenivas A, Sastry PS. Synthesis of trilaurin by developing pisa seeds (Actinodaphne hookeri). Arch Biochem Biophys. 1994 Jun;311(2):229-34. PubMed PMID: 8203885.
5: Wasutrasawat P, Al-Obaidi H, Gaisford S, Lawrence MJ, Warisnoicharoen W. Drug solubilisation in lipid nanoparticles containing high melting point triglycerides. Eur J Pharm Biopharm. 2013 Nov;85(3 Pt A):365-71. doi: 10.1016/j.ejpb.2013.04.020. Epub 2013 May 18. PubMed PMID: 23688806.
6: GEYER RP, CHIPMAN J, STARE FJ. Oxidation in vivo of emulsified radioactive trilaurin administered intravenously. J Biol Chem. 1948 Dec;176(3):1469. PubMed PMID: 18100596.
7: Steven BR, Carey S. Nutritional management in patients with chyle leakage: a systematic review. Eur J Clin Nutr. 2015 Jul;69(7):776-80. doi: 10.1038/ejcn.2015.48. Epub 2015 Apr 29. Review. PubMed PMID: 25920423.
8: Mancuso JR, McClements DJ, Decker EA. Iron-accelerated cumene hydroperoxide decomposition in hexadecane and trilaurin emulsions. J Agric Food Chem. 2000 Feb;48(2):213-9. PubMed PMID: 10691618.
9: Zaĭtsev SIu, Aha B, Volchenkova TA, Belov SV, Schneider MP, Ivanov AE. [The study of hydrolysis of new lipid-like substrates and trilaurin in monolayers catalyzed with the lipase from Pseudomonas fluorescens]. Bioorg Khim. 2000 Mar;26(3):224-30. Russian. PubMed PMID: 10816821.
10: GEYER RP, MATTHEWS LW, STARE FJ. Metabolism of emulsified trilaurin (-C1400-) and octanoic acid (-C1400-) by rat tissue slices. J Biol Chem. 1949 Oct;180(3):1037-45. PubMed PMID: 18139198.
11: Johnson W Jr; Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. Int J Toxicol. 2001;20 Suppl 4:61-94. Review. PubMed PMID: 11800053.
12: Qureshi OS, Zeb A, Akram M, Kim MS, Kang JH, Kim HS, Majid A, Han I, Chang SY, Bae ON, Kim JK. Enhanced acute anti-inflammatory effects of CORM-2-loaded nanoparticles via sustained carbon monoxide delivery. Eur J Pharm Biopharm. 2016 Nov;108:187-195. doi: 10.1016/j.ejpb.2016.09.008. Epub 2016 Sep 12. PubMed PMID: 27634645.
13: Chen C, Fan T, Jin Y, Zhou Z, Yang Y, Zhu X, Zhang ZR, Zhang Q, Huang Y. Orally delivered salmon calcitonin-loaded solid lipid nanoparticles prepared by micelle-double emulsion method via the combined use of different solid lipids. Nanomedicine (Lond). 2013 Jul;8(7):1085-100. doi: 10.2217/nnm.12.141. Epub 2012 Oct 17. PubMed PMID: 23075315.
14: Christophersen PC, Vaghela D, Müllertz A, Yang M, Nielsen HM, Mu H. Solid lipid particles for oral delivery of peptide and protein drugs III - the effect of fed state conditions on the in vitro release and degradation of desmopressin. AAPS J. 2014 Jul;16(4):875-83. doi: 10.1208/s12248-014-9619-2. Epub 2014 May 30. PubMed PMID: 24875052; PubMed Central PMCID: PMC4070260.
15: Mohtar N, A K Khan N, Darwis Y. Solid Lipid Nanoparticles of Atovaquone Based on 2(4) Full-Factorial Design. Iran J Pharm Res. 2015 Fall;14(4):989-1000. PubMed PMID: 26664366; PubMed Central PMCID: PMC4673927.
16: Gupta S, Vyas SP. Development and characterization of amphotericin B bearing emulsomes for passive and active macrophage targeting. J Drug Target. 2007 Apr;15(3):206-17. PubMed PMID: 17454358.
17: Carlson TL, Kottke BA. Effect of coconut oil on plasma apo A-I levels in WHHL and NZW rabbits. Biochim Biophys Acta. 1991 Jun 3;1083(3):221-9. PubMed PMID: 2049387.
18: Roskos KV, Tefft JA, Heller J. A morphine-triggered delivery system useful in the treatment of heroin addiction. Clin Mater. 1993;13(1-4):109-19. PubMed PMID: 10146246.
19: Yoshitomi H, Nishihata T, Frederick G, Dillsaver M, Higuchi T. Effect of triglyceride on small intestinal absorption of cefoxitin in rats. J Pharm Pharmacol. 1987 Nov;39(11):887-91. PubMed PMID: 2892911.
20: Pynn CJ, Picardi MV, Nicholson T, Wistuba D, Poets CF, Schleicher E, Perez-Gil J, Bernhard W. Myristate is selectively incorporated into surfactant and decreases dipalmitoylphosphatidylcholine without functional impairment. Am J Physiol Regul Integr Comp Physiol. 2010 Nov;299(5):R1306-16. doi: 10.1152/ajpregu.00380.2010. Epub 2010 Sep 1. PubMed PMID: 20811010.

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